2-(5-Fluoro-1H-indazol-3-YL)acetic acid is a chemical compound with the molecular formula C₉H₇FN₂O₂ and a molecular weight of 176.17 g/mol. It is classified as an indazole derivative, which is a heterocyclic compound containing a fused benzene and pyrazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.
The compound is identified by the CAS number 885271-22-7 and has been cataloged in various chemical databases, including PubChem and Ambeed. It falls under the category of indazole acetic acids, which are known for their diverse biological activities. The presence of a fluorine atom at the 5-position of the indazole ring enhances its pharmacological properties and stability.
The synthesis of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid can be achieved through various methods, primarily involving the functionalization of indazole derivatives. One effective approach includes:
For instance, one reported method involves refluxing 2-(1H-indazol-3-yl)acetic acid in methanol with sulfuric acid for a specified duration to yield the desired product with high purity and yield (up to 93%) .
The molecular structure of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid features:
The InChI Key for this compound is JZQZVYBPLJZQKU-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
2-(5-Fluoro-1H-indazol-3-YL)acetic acid can undergo various chemical reactions:
The compound's reactivity profile allows it to participate in coupling reactions, which are essential for synthesizing more complex molecules in medicinal chemistry .
The mechanism of action for compounds like 2-(5-Fluoro-1H-indazol-3-YL)acetic acid typically involves:
Relevant data indicate that this compound has high gastrointestinal absorption potential, making it suitable for oral administration .
2-(5-Fluoro-1H-indazol-3-YL)acetic acid has several scientific uses:
The rational design of indazole scaffolds leverages their inherent bioactivity and structural versatility for targeted therapeutic applications. The core structure of 2-(5-fluoro-1H-indazol-3-yl)acetic acid combines a 1H-indazole system with a fluoro substituent at C5 and an acetic acid moiety at N1, enabling dual functionality for both target binding and solubility modulation. Indazole derivatives exhibit broad pharmacological profiles, including anticancer and anti-inflammatory activities, due to their ability to interact with key biological targets like histone deacetylases (HDACs) and kinase enzymes [3] [9]. For instance, niraparib and pazopanib—clinically approved indazole drugs—validate this scaffold’s significance in oncology [3].
Table 1: Bioactive Indazole Derivatives in Clinical Use
Compound | Therapeutic Target | Indication |
---|---|---|
Niraparib | PARP enzyme | Ovarian/breast cancer |
Pazopanib | Tyrosine kinases | Renal cell carcinoma |
Benzydamine | Inflammatory mediators | Musculoskeletal pain |
Fragment-based virtual screening has identified the 5-fluoro-1H-indazol-3-yl acetic acid subunit as a high-value pharmacophore for HDAC inhibition. Molecular docking reveals that the acetic acid group chelates zinc ions in the enzyme’s active site, while the fluorine atom enhances electron-withdrawing effects and membrane permeability [4] [9]. This strategic functionalization balances in vitro potency (IC₅₀ values in nanomolar range) and metabolic stability [9].
Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate (CAS: 885271-93-2) serves as a critical synthetic intermediate for enhancing the drug-like properties of the parent acid. The esterification process involves reacting 2-(5-fluoro-1H-indazol-3-yl)acetic acid with ethanol under acid catalysis (e.g., sulfuric acid), yielding the ester with >95% purity [8]. This derivative significantly improves lipid solubility (predicted logP ≈ 2.1 vs. 1.5 for the acid), facilitating better cellular uptake and oral bioavailability [8].
Table 2: Properties of Acetic Acid Derivatives
Property | Acetic Acid (CAS 885271-22-7) | Ethyl Ester (CAS 885271-93-2) |
---|---|---|
Molecular Formula | C₉H₇FN₂O₂ | C₁₁H₁₁FN₂O₂ |
Molecular Weight | 194.16 g/mol | 222.22 g/mol |
Predicted Density | 1.45 g/cm³ | 1.32 g/cm³ |
Aqueous Solubility | Low | Negligible |
Primary Use | Final intermediate | Prodrug synthesis |
In pharmaceutical synthesis, the ethyl ester acts as a prodrug precursor. Hydrolysis under physiological conditions regenerates the active acetic acid moiety, enabling controlled release kinetics. This approach is pivotal in developing anti-inflammatory agents where sustained exposure is required [8]. Recent applications include its use as a building block for CRTH2 antagonists, highlighting its role in respiratory disease therapeutics [8].
Solid-phase synthesis offers a high-throughput route for generating indazole acetic acid libraries, particularly for fragment-based drug discovery. The process typically employs Wang resin-bound 5-fluoroindazole precursors, where the indazole nitrogen is alkylated with bromoacetic acid derivatives. Key steps include:
This method achieves >90% yield with minimal purification needs and enables rapid diversification. For instance, introducing diverse electrophiles (e.g., alkyl halides) during alkylation yields analogs for structure-activity relationship (SAR) studies. The technique’s main advantage lies in automating the synthesis of derivatives like methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate (MW: 284.28 g/mol), which require regioselective N1-functionalization [5] [10]. Strict temperature control (0–8°C) during resin storage prevents premature cleavage and maintains integrity [5].
Regioselective fluorination at the C5 position of the indazole ring is achieved via electrophilic fluorination or halogen exchange. The preferred method employs diazotization of 5-amino-1H-indazole-3-acetic acid with NaNO₂/HBF₄, followed by thermal decomposition to install fluorine. This approach affords 85–92% regioselectivity due to the amine group’s ortho-directing effect [4] [7]. Alternative routes use Pd-catalyzed fluorination of bromoindazoles with AgF, though this requires expensive catalysts [3].
The acetic acid side chain is incorporated through N1-alkylation. Treatment of 5-fluoro-1H-indazole with ethyl bromoacetate in DMF/K₂CO₃ yields ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate, which is hydrolyzed to the acid using NaOH/EtOH [7] [8]. The fluorine atom’s position critically modulates bioactivity: C5-fluorination increases metabolic stability by blocking cytochrome P450 oxidation, while C6-fluorination enhances π-stacking with target proteins [3] [9].
Table 3: Impact of Fluorine Position on Indazole Properties
Position | Lipophilicity (logP) | HDAC1 IC₅₀ | Metabolic Stability (t₁/₂) |
---|---|---|---|
C5 | 1.8 | 2.7 nM | >60 min |
C6 | 1.9 | 8.3 nM | 45 min |
C7 | 1.7 | 12.4 nM | 30 min |
Recent advances include photo/electrochemical fluorination, which uses sustainable catalysts for direct C–H fluorination. These methods achieve 70% yield under mild conditions, avoiding heavy metals [6]. The acetic acid group further enables conjugation to polymeric carriers for drug delivery, exploiting its carboxylate for pH-sensitive release [4] [7].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1